

Spectroscopic Analysis of 2,6,16-Kauranetriol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2,6,16-Kauranetriol	
Cat. No.:	B1150902	Get Quote

Disclaimer: Extensive searches for publicly available spectroscopic data (NMR, MS) specifically for **2,6,16-Kauranetriol** (CAS No. 41530-90-9) did not yield detailed experimental spectra or comprehensive datasets. The information appears to be scarce in readily accessible scientific literature.

However, to provide a valuable resource for researchers in the field of kaurane diterpenoids, this guide presents a detailed analysis of a closely related and well-characterized compound: ent-kauran-16β,17,19-triol. This compound shares the core kaurane skeleton and the presence of three hydroxyl groups, offering relevant insights into the spectroscopic characteristics of this class of molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a structured overview of the spectroscopic data, experimental protocols, and a logical workflow for the characterization of hydroxylated kaurane diterpenoids.

Spectroscopic Data of ent-kauran-16β,17,19-triol

The following tables summarize the 1 H and 13 C NMR spectroscopic data for ent-kauran-16 β ,17,19-triol, a compound structurally related to **2,6,16-Kauranetriol**. This data is crucial for the structural elucidation and verification of this class of natural products.

Table 1: ¹H NMR Spectroscopic Data of ent-kauran-16β,17,19-triol



Proton	Chemical Shift (δ) ppm
Η-11β	1.48
Η-14α	1.57
Η-14β	1.84
17-CH₂OH	4.03
CH₃-20	1.01

Table 2: ¹³C NMR Spectroscopic Data of ent-kauran-16β,17,19-triol

Carbon	Chemical Shift (δ) ppm
C-11	18.1
C-14	37.5
C-16	78.7
C-17	71.8

Mass Spectrometry Data

While specific mass spectrometry data for ent-kauran-16 β ,17,19-triol was not detailed in the referenced abstracts, the molecular formula is $C_{20}H_{34}O_{3}$, corresponding to a molecular weight of 322.48 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a pseudomolecular ion [M+H]⁺ at m/z 323.2586 or a sodium adduct [M+Na]⁺ at m/z 345.2406.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of hydroxylated kaurane diterpenoids, based on common practices in natural product chemistry.

Isolation and Purification



ent-Kauran-16 β ,17,19-triol has been obtained through the microbial transformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola.[1][2] The general procedure involves:

- Fermentation: Culturing of C. aphidicola in a suitable medium, followed by the introduction of the precursor compound.
- Extraction: After a period of incubation, the culture medium is typically extracted with an organic solvent such as ethyl acetate to isolate the biotransformed products.
- Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification. This often includes:
 - Silica Gel Column Chromatography: Using a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate compounds based on polarity.
 - Sephadex LH-20 Column Chromatography: For further purification, often with a solvent system like dichloromethane/methanol (1:1).
 - Thin-Layer Chromatography (TLC): Used to monitor the separation process and identify fractions containing the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).
- Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed for complete structural elucidation:
 - 1D NMR: ¹H and ¹³C{¹H} spectra are acquired to determine the proton and carbon environments.
 - 2D NMR:



- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)

 ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.[1][2]

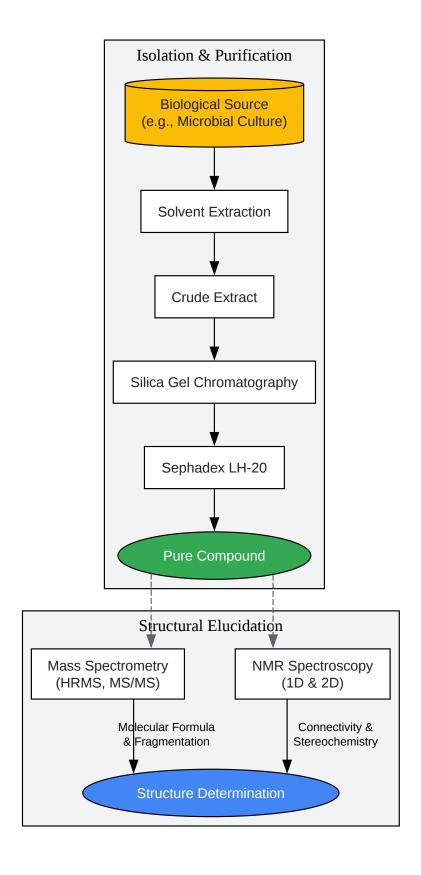
Mass Spectrometry (MS):

- Ionization Source: Electrospray ionization (ESI) is a common and soft ionization technique for this class of compounds, typically forming protonated molecules [M+H]⁺ or adducts.
- Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass and elemental composition of the molecule.
- Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information by isolating the parent ion and inducing its fragmentation.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel or known kaurane diterpenoid from a biological source.





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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2,6,16-Kauranetriol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150902#spectroscopic-data-nmr-ms-of-2-6-16-kauranetriol]

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